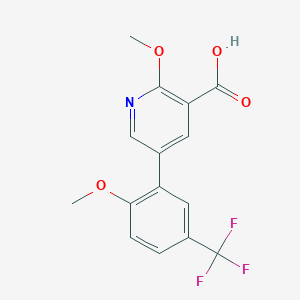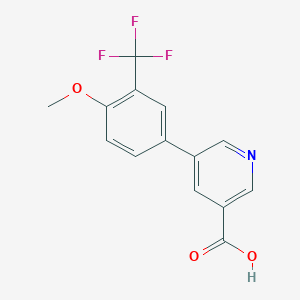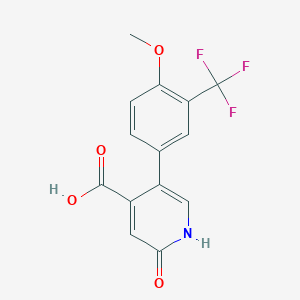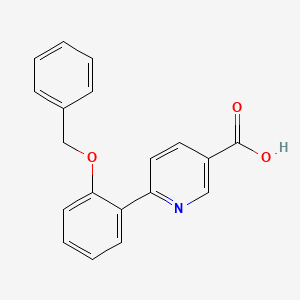
6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% (6-MTFN) is an organic compound that has been studied extensively in the scientific community. It is an important component of various research applications, and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have a variety of scientific research applications. It has been used in the study of receptor-ligand interactions, cellular signaling pathways, and enzyme inhibition. It has also been used in the study of enzyme kinetics, drug-receptor interactions, and drug metabolism. Additionally, 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been used in the study of the effects of drugs on the central nervous system.
作用機序
6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% acts as an agonist at the nicotinic acetylcholine receptor. This receptor is involved in the regulation of neurotransmission and is found in the central and peripheral nervous systems. It is believed that 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% binds to the receptor and activates it, leading to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects
6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to improved mood and cognitive function. Additionally, 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has a low cost. However, there are some limitations to using 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% in laboratory experiments. It is not soluble in water, which can limit its use in certain experiments. Additionally, it can be difficult to accurately measure the concentration of 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% in solution, which can lead to inaccurate results.
将来の方向性
There are a number of potential future directions for the use of 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%. It could be used in the study of the effects of drugs on the central nervous system, as well as in the study of receptor-ligand interactions. Additionally, it could be used in the study of enzyme kinetics and drug metabolism. Furthermore, it could be used in the development of new drugs and treatments for neurological disorders. Finally, it could be used in the study of the effects of environmental toxins on the nervous system.
合成法
6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. This reaction produces 4-methoxy-3-trifluoromethylbenzoylacetic acid ethyl ester. This ester is then reacted with nicotinic acid in the presence of sodium hydroxide to produce 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%.
特性
IUPAC Name |
6-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-5-3-8(6-10(12)14(15,16)17)11-4-2-9(7-18-11)13(19)20/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICHXHBUIRUWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688400 |
Source


|
| Record name | 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-80-5 |
Source


|
| Record name | 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














